molecular formula C17H25BFNO2 B3050017 4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperidine CAS No. 2304634-25-9

4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperidine

Cat. No. B3050017
CAS RN: 2304634-25-9
M. Wt: 305.2
InChI Key: UKVGVMPEEAEFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a piperidine ring, a phenyl ring, and a boronate ester group . The exact 3D conformation would depend on the specific conditions and environment .


Physical And Chemical Properties Analysis

The compound has a molecular weight of around 238.07 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperidine, focusing on six unique applications:

Organic Synthesis and Catalysis

4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperidine is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound serves as a boronic ester, which is a crucial intermediate for forming carbon-carbon bonds. Its stability and reactivity make it an excellent candidate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Pharmaceutical Development

The incorporation of fluorine atoms into drug molecules can significantly enhance their biological activity, stability, and resistance to metabolic degradation. This compound, with its fluorinated and boronic ester groups, is valuable in the design and synthesis of novel pharmaceuticals . It can be used to develop drugs with improved pharmacokinetic properties and target specificity .

Materials Science

In materials science, this compound is utilized in the synthesis of functional materials such as polymers and liquid crystals. The boronic ester group can participate in various polymerization reactions, leading to materials with unique electronic, optical, and mechanical properties. These materials have applications in electronics, photonics, and advanced coatings .

Chemical Biology

4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperidine is employed in chemical biology for the development of bioconjugates . The boronic ester group can form reversible covalent bonds with diols, which are common in biological molecules like sugars and nucleotides. This property is exploited in the design of sensors, probes, and drug delivery systems .

Medicinal Chemistry

In medicinal chemistry, this compound is used to create enzyme inhibitors and receptor modulators . The presence of the fluorine atom enhances the binding affinity and selectivity of these molecules towards their biological targets. This makes it a valuable tool in the development of treatments for diseases such as cancer, diabetes, and neurological disorders .

Radiopharmaceuticals

The fluorine atom in this compound can be replaced with the radioactive isotope fluorine-18, making it useful in the field of radiopharmaceuticals . Fluorine-18 labeled compounds are used in positron emission tomography (PET) imaging to diagnose and monitor various diseases, including cancer and neurological disorders. This compound’s structure allows for the efficient incorporation of fluorine-18, making it a valuable precursor in radiopharmaceutical synthesis .

Mechanism of Action

The mechanism of action of this compound is not clear from the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available resources .

properties

IUPAC Name

4-fluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)13-5-7-15(8-6-13)20-11-9-14(19)10-12-20/h5-8,14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVGVMPEEAEFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCC(CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801136682
Record name Piperidine, 4-fluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2304634-25-9
Record name Piperidine, 4-fluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304634-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 4-fluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperidine
Reactant of Route 3
Reactant of Route 3
4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperidine
Reactant of Route 4
Reactant of Route 4
4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperidine
Reactant of Route 5
Reactant of Route 5
4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperidine
Reactant of Route 6
Reactant of Route 6
4-Fluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.